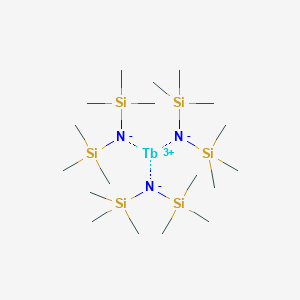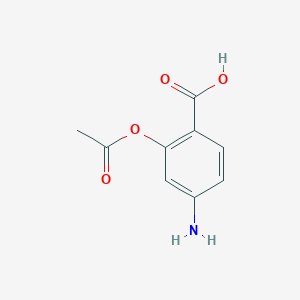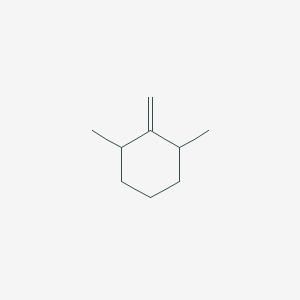![molecular formula C32H32N2O5 B012568 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide CAS No. 104482-86-2](/img/structure/B12568.png)
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide is a synthetic compound that belongs to the class of phthalide derivatives. This compound has shown promising results in scientific research applications, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide involves the inhibition of certain enzymes that are essential for cancer cell growth and survival. Specifically, this compound inhibits the activity of topoisomerase II, which is an enzyme that is required for DNA replication and cell division. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, which could have implications for the treatment of inflammatory diseases. Additionally, this compound has been found to have antioxidant properties, which could be beneficial for preventing oxidative damage in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide in lab experiments is its specificity for inhibiting topoisomerase II. This makes it a useful tool for studying the role of this enzyme in cancer cell growth and survival. However, one limitation of using this compound is its potential toxicity. Like many anticancer drugs, this compound can have toxic effects on normal cells, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide. One possible direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy and reduce toxicity. Additionally, further research is needed to understand the full range of biochemical and physiological effects of this compound, which could have implications for its use in other disease contexts. Finally, there is a need for more studies to explore the potential of this compound as a therapeutic agent in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide involves the reaction of 5-anilino-2,4-dimethoxybenzoic acid with 4-(diethylamino)-2-hydroxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for cancer treatment.
Propiedades
| 104482-86-2 | |
Fórmula molecular |
C32H32N2O5 |
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
3-(5-anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C32H32N2O5/c1-5-34(6-2)22-16-17-25(28(35)18-22)32(24-15-11-10-14-23(24)31(36)39-32)26-19-27(30(38-4)20-29(26)37-3)33-21-12-8-7-9-13-21/h7-20,33,35H,5-6H2,1-4H3 |
Clave InChI |
AENHSEKMGMGGAZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4OC)OC)NC5=CC=CC=C5)O |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4OC)OC)NC5=CC=CC=C5)O |
Sinónimos |
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



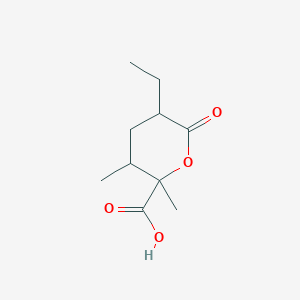
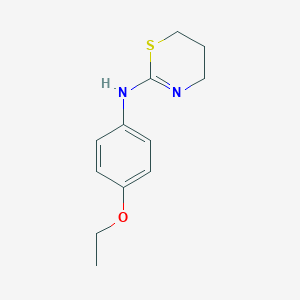


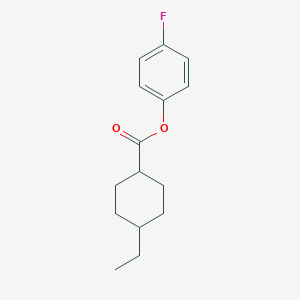
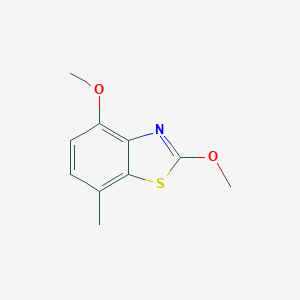
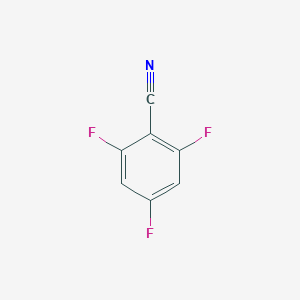
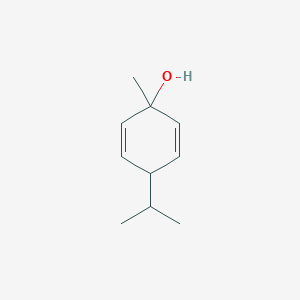
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)

